5-Amino-2-methoxy-4-nitrobenzonitrile
Description
5-Amino-2-methoxy-4-nitrobenzonitrile is a benzonitrile derivative with a methoxy group at position 2, a nitro group at position 4, and an amino group at position 4. Its molecular formula is C₈H₇N₃O₃, with a molecular weight of approximately 193.16 g/mol (based on positional isomer data) . The compound is primarily used as a research intermediate in pharmaceutical and organic synthesis due to its multifunctional substituents, which enable diverse reactivity.
Properties
IUPAC Name |
5-amino-2-methoxy-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-7(11(12)13)6(10)2-5(8)4-9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDPBBDRYBONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, including reduction, substitution, and oxidation reactions.
2. Biological Activity:
- Anticancer Properties: Recent studies have demonstrated that 5-amino-2-methoxy-4-nitrobenzonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown a dose-dependent reduction in cell viability with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells . The mechanism involves the activation of apoptotic pathways through caspase activation.
- Antimicrobial Activity: Derivatives of this compound have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
3. Medicinal Chemistry:
- Drug Development: The compound is being explored for its potential as a pharmacophore in drug design due to its ability to interact with biological targets. Its structural features make it a candidate for developing novel therapeutic agents .
Anticancer Efficacy
A study focusing on the anticancer properties of this compound revealed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Caspase activation |
| A549 | 25 | Apoptotic pathway activation |
The compound was shown to induce apoptosis effectively, leading to increased sub-G1 populations in flow cytometry analyses, indicating a significant number of cells undergoing programmed cell death .
Antimicrobial Studies
Research indicated that derivatives of this compound displayed promising activity against various bacterial strains. Specific derivatives were effective against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
These findings suggest that this compound could be further developed into effective antimicrobial agents for treating infections .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position Effects: The methoxy group in this compound enhances solubility in polar organic solvents compared to non-methoxy analogs like 2-amino-4-nitrobenzonitrile . The amino group at position 5 (vs. position 4 in the isomer 4-amino-2-methoxy-5-nitrobenzonitrile) alters electronic distribution on the aromatic ring, influencing electrophilic substitution patterns .
Heterocyclic analogs like 5-amino-2-methyloxazole-4-carbonitrile () exhibit distinct reactivity due to the oxazole ring’s electron-deficient nature compared to benzene derivatives.
Physicochemical and Hazard Profiles
- 2-Amino-4-nitrobenzonitrile (CAS 87376-25-8) has documented hazards (R20/21/22-36/37/38), indicating toxicity via ingestion, skin contact, and inhalation . Similar risks are plausible for this compound, though specific data are unavailable.
- 4-Amino-2-methoxy-5-nitrobenzonitrile (CAS 1196074-43-7) is stored at room temperature with light protection, suggesting sensitivity to photodegradation .
Research Findings and Implications
- Synthetic Routes: details nitration and acetylation steps for nitroaniline derivatives, which may parallel the synthesis of this compound .
- Electronic Effects: The methoxy group’s electron-donating resonance and the nitro group’s electron-withdrawing nature create a polarized aromatic ring, favoring nucleophilic attack at specific positions (e.g., para to the amino group).
Biological Activity
5-Amino-2-methoxy-4-nitrobenzonitrile (CAS No. 2387001-28-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C9H10N4O3
- Molecular Weight : 210.20 g/mol
- Functional Groups : Amino group, methoxy group, nitro group, and nitrile group.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The following sections detail these activities.
Antibacterial Activity
Recent studies have assessed the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Streptococcus pneumoniae | 8 |
| Enterococcus faecalis | 4 |
The compound demonstrated significant activity against Gram-positive bacteria, particularly against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were evaluated across different cancer types:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (breast cancer) | 15.3 |
| HeLa (cervical cancer) | >37 |
| A549 (lung cancer) | 20 |
The compound's mechanism of action in cancer cells appears to involve the induction of apoptosis, as evidenced by flow cytometry assays that indicated cell cycle arrest in the G0-G1 phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The presence of the nitro group is thought to enhance its reactivity and binding affinity to biological macromolecules, potentially disrupting cellular processes.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways leading to programmed cell death.
Case Studies
- Antibacterial Efficacy : A study focusing on the synthesis of various benzonitrile derivatives found that modifications in the structural framework significantly influenced antibacterial potency. The derivatives were tested against a panel of resistant bacterial strains, with this compound showing promising results .
- Cytotoxicity in Cancer Cells : Research conducted on the cytotoxic effects of this compound revealed its selective action against MCF-7 cells while exhibiting minimal toxicity towards normal cells at higher concentrations . This selectivity indicates a potential therapeutic window for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
